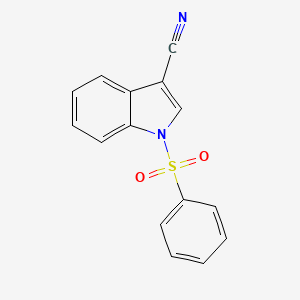
Methyl 3,5-dihydroxy-4-methylbenzoate
Overview
Description
“Methyl 3,5-dihydroxy-4-methylbenzoate” is a chemical compound . It is also known as “Methyl 4-hydroxy-3,5-dimethylbenzoate” and has the molecular formula C10H12O3 .
Synthesis Analysis
The synthesis of “this compound” is not widely documented in the literature. However, it is available for purchase from chemical suppliers . The compound has a molecular weight of 182.18 and a melting point of 188-190°C .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C9H10O4 . Its average mass is 182.173 Da and its monoisotopic mass is 182.057907 Da .
Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 182.18 . The compound’s physical and chemical properties, such as its solubility in various solvents, have not been extensively studied.
Scientific Research Applications
Chemical Properties and Analysis
- Crystal Structure and Computational Analysis: Studies on related compounds, like Methyl 4-hydroxybenzoate, have detailed the crystal structure, intermolecular interactions, and computational chemistry analyses, highlighting the molecule's anti-microbial properties and potential in pharmaceutical applications (Sharfalddin et al., 2020). Another study on Methyl gallate, structurally similar to the compound of interest, focused on its crystal structure and hydrogen bonding, contributing to a better understanding of its chemical behavior (Bebout & Pagola, 2009).
Biological Activities
- Neuroprotective Effects: Research on Methyl 3,4-dihydroxybenzoate, a structurally similar compound, has shown neuroprotective effects against oxidative damage in human neuroblastoma cells, suggesting potential therapeutic applications for neurodegenerative diseases (Cai et al., 2016).
Synthesis and Reactivity
- Synthesis of Novel Compounds: Various studies have explored the synthesis and reactivity of compounds related to Methyl 3,5-dihydroxy-4-methylbenzoate, investigating their potential in creating new materials with unique properties. For instance, research into the synthesis and antioxidant activity of novel triazolone derivatives provides insights into the development of compounds with potential pharmaceutical applications (Yüksek et al., 2015).
Applications in Material Science
- Liquid Crystalline and Fire Retardant Properties: A study focusing on cyclotriphosphazene core compounds, potentially related to the chemistry of this compound, has explored their application in creating liquid crystalline and fire retardant materials (Jamain et al., 2020).
Environmental and Microbial Interactions
- Microbial Metabolism of Aromatic Acids: Research has also looked into the microbial metabolism of aromatic acids, such as those structurally related to this compound, revealing the potential for bioremediation and the production of valuable biochemicals (Donnelly & Dagley, 1980).
Safety and Hazards
The safety data sheet for “Methyl 3,5-dihydroxy-4-methylbenzoate” indicates that it may pose certain hazards. It is recommended to handle the compound with care and use appropriate personal protective equipment .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, influencing cellular processes
Mode of Action
It’s worth noting that related compounds have been shown to induce protein dephosphorylations and inhibit the permissive action of ceramide on growth factor-induced cell proliferation .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways, including those involving protein phosphorylation .
Pharmacokinetics
A related compound, methyl 3,4-dihydroxybenzoate (mdhb), has been studied for its pharmacokinetic properties . MDHB exhibits fast absorption, high systemic clearance, and a short half-life. Its oral bioavailability is 23%. It is rapidly distributed to all organs and can cross the blood-brain barrier .
Result of Action
Related compounds have been shown to have antitumor effects, inhibiting cell proliferation .
Properties
IUPAC Name |
methyl 3,5-dihydroxy-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVWRFQRKJIERW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1O)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466468 | |
| Record name | METHYL 3,5-DIHYDROXY-4-METHYLBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75238-29-8 | |
| Record name | METHYL 3,5-DIHYDROXY-4-METHYLBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3,5-dihydroxy-4-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(3aS,8bS)-7-Bromo-3a,8b-dihydro-3H-cyclopenta[b]benzofuran-5-carboxylic acid](/img/structure/B1610214.png)


![Acetamide, N-[2-fluoro-4-(trifluoromethyl)phenyl]-](/img/structure/B1610219.png)

